molecular formula C8H4BrN3O3S B1444081 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole CAS No. 1339381-69-9

2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole

Cat. No.: B1444081
CAS No.: 1339381-69-9
M. Wt: 302.11 g/mol
InChI Key: KFBGPQSOZCOQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position, a nitrophenoxy group at the 5-position, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).

    Nitrophenoxy Substitution: The nitrophenoxy group can be introduced through nucleophilic aromatic substitution reactions. This involves reacting the brominated thiadiazole with 3-nitrophenol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in the nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Oxidation Reactions: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (K2CO3, NaH), solvents (DMF, DMSO).

    Reduction Reactions: Reducing agents (H2 with catalyst, NaBH4), solvents (ethanol, methanol).

    Oxidation Reactions: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution Reactions: Substituted thiadiazoles with various functional groups.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, while its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole: Similar structure with the nitro group at the 4-position.

    2-Chloro-5-(3-nitrophenoxy)-1,3,4-thiadiazole: Similar structure with a chlorine atom instead of bromine.

    2-Bromo-5-(3-aminophenoxy)-1,3,4-thiadiazole: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine and nitrophenoxy groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-2-5(4-6)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBGPQSOZCOQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(S2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Reactant of Route 3
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.